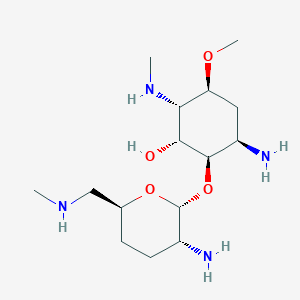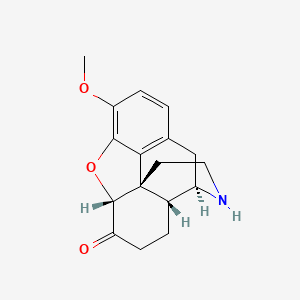
Norhydrocodone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Norhydrocodone is a major metabolite of the opioid analgesic hydrocodone. It is formed in the liver through the N-demethylation of hydrocodone, primarily by the enzyme CYP3A4 . Unlike hydromorphone, another metabolite of hydrocodone, this compound is often described as inactive. it is actually an agonist of the μ-opioid receptor with similar potency to hydrocodone, but it produces minimal analgesia due to poor penetration of the blood-brain barrier .
Vorbereitungsmethoden
This reaction is catalyzed by the enzyme CYP3A4 in the liver . Industrial production methods typically involve the use of hydrocodone as a starting material, which undergoes enzymatic transformation to yield norhydrocodone. The reaction conditions generally include maintaining a specific temperature and pH to optimize enzyme activity and ensure efficient conversion.
Analyse Chemischer Reaktionen
Norhydrocodone undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert this compound into various oxidized metabolites.
Reduction: Reduction reactions can modify the ketone group present in this compound.
Substitution: Substitution reactions can occur at different positions on the this compound molecule, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Norhydrocodone has several scientific research applications, including:
Wirkmechanismus
Norhydrocodone exerts its effects by binding to the μ-opioid receptor, similar to hydrocodone . due to its poor penetration of the blood-brain barrier, it produces minimal central nervous system effects . The primary molecular target is the μ-opioid receptor, and the pathway involved includes the activation of G-protein coupled receptors, leading to analgesic effects .
Vergleich Mit ähnlichen Verbindungen
Norhydrocodone is often compared with other opioid metabolites such as:
Hydromorphone: A more potent metabolite of hydrocodone with significant analgesic effects.
Noroxycodone: Another N-demethylated metabolite of oxycodone with similar properties to this compound.
Normorphine: A metabolite of morphine with distinct pharmacological properties.
This compound is unique in its minimal central nervous system penetration, which differentiates it from other opioid metabolites that have more pronounced analgesic effects .
Eigenschaften
CAS-Nummer |
5083-62-5 |
|---|---|
Molekularformel |
C17H19NO3 |
Molekulargewicht |
285.34 g/mol |
IUPAC-Name |
(4R,4aR,7aR,12bS)-9-methoxy-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C17H19NO3/c1-20-13-5-2-9-8-11-10-3-4-12(19)16-17(10,6-7-18-11)14(9)15(13)21-16/h2,5,10-11,16,18H,3-4,6-8H2,1H3/t10-,11+,16-,17-/m0/s1 |
InChI-Schlüssel |
JGORUXKMRLIJSV-YNHQPCIGSA-N |
SMILES |
COC1=C2C3=C(CC4C5C3(CCN4)C(O2)C(=O)CC5)C=C1 |
Isomerische SMILES |
COC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4)[C@@H](O2)C(=O)CC5)C=C1 |
Kanonische SMILES |
COC1=C2C3=C(CC4C5C3(CCN4)C(O2)C(=O)CC5)C=C1 |
Synonyme |
norhydrocodone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


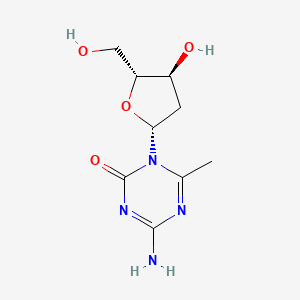
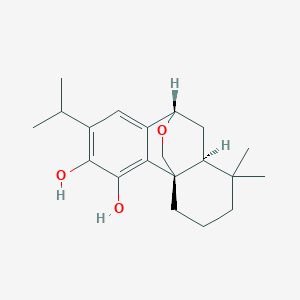
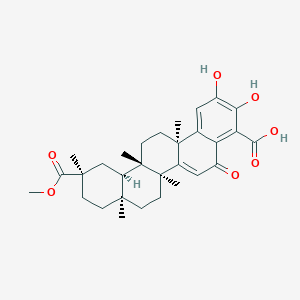
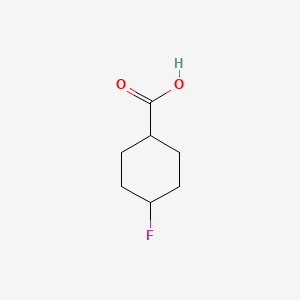
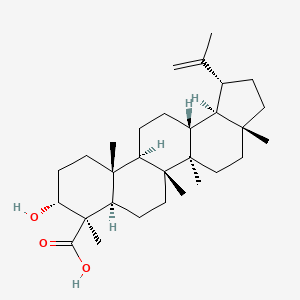
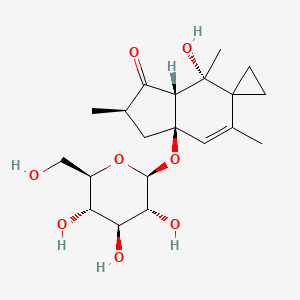
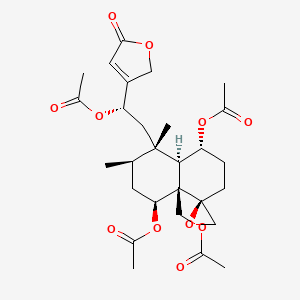
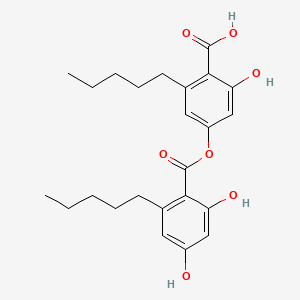
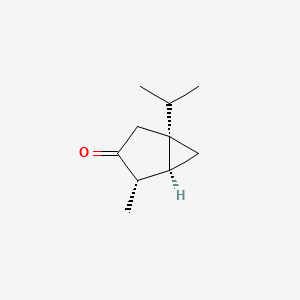
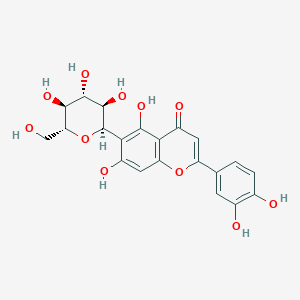
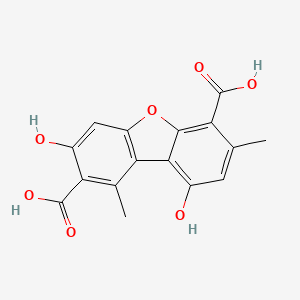

![(1R,3S,6R,8S,10R,11S,13S,16S,17R)-8-tert-butyl-6,17-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1253001.png)
